2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
2-(Diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a compound of significant interest in the field of synthetic chemistry. This compound has unique structural features that make it a candidate for various scientific applications and potential pharmacological activities. Its complex chemical structure suggests multiple functional groups that can participate in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic synthesis techniques. Common synthetic routes may include:
Formation of the diethylamino group through an alkylation reaction.
Synthesis of the pyrazole ring via cyclization reactions.
Functionalization of the aromatic rings with methoxy groups using methylation reactions.
Industrial Production Methods: In industrial settings, the compound can be produced using streamlined methods involving:
Catalytic reactions to enhance yield and efficiency.
Optimization of reaction conditions such as temperature, pressure, and solvent choice.
Scale-up procedures to ensure consistent quality and purity of the final product.
Types of Reactions It Undergoes
Oxidation: : Can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Undergoes reduction reactions to potentially form hydrogenated products.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Commonly uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Utilizes reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Employs reagents like halogens or alkylating agents under varying conditions of temperature and solvent.
Major Products Formed
Oxidation Products: : Quinones or hydroxylated derivatives.
Reduction Products: : Various hydrogenated intermediates.
Substitution Products: : Derivatives with modified substituents on the aromatic rings.
Scientific Research Applications
The compound finds application in diverse fields including:
Chemistry: : Used as a reactant or intermediate in organic synthesis.
Biology: : Explored for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for pharmacological properties, potentially as a therapeutic agent.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is typically investigated through:
Molecular Targets: : Identifying specific proteins, enzymes, or receptors that interact with the compound.
Pathways Involved: : Exploring biochemical pathways impacted by the compound's presence, often through binding studies or enzyme assays.
Comparison with Similar Compounds
2-(Diethylamino)-1-(5-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds in terms of:
Structural Uniqueness: : Unique combination of diethylamino, pyrazole, and methoxyphenyl groups.
Chemical Reactivity: : Differences in reactivity patterns compared to analogs.
Applications: : Specific uses that distinguish it from other structurally similar compounds.
Similar Compounds
1-(2,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-1H-pyrazole
2-Diethylamino-1H-pyrazole
3,5-Dimethoxyphenyl derivatives
This compound's multifaceted nature makes it a valuable subject for continued research and development across multiple scientific disciplines. Whether through novel synthesis methods or emerging applications, its impact is ever-expanding.
Properties
IUPAC Name |
2-(diethylamino)-1-[3-(2,4-dimethoxyphenyl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-6-26(7-2)16-24(28)27-22(20-12-11-19(30-4)14-23(20)31-5)15-21(25-27)17-9-8-10-18(13-17)29-3/h8-14,22H,6-7,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNZZESXVHTKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)OC)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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